
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is a synthetic compound that belongs to the class of glycine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- typically involves the reaction of glycine with 4-chlorobenzoyl chloride and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, glycine derivatives are often studied for their potential roles in neurotransmission and as enzyme inhibitors.
Medicine
Medicinally, compounds like Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, this compound could be used in the synthesis of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(N-(4-chlorobenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-methoxybenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)alaninyl)-
Uniqueness
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is unique due to the presence of both 4-chlorobenzoyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other glycine derivatives.
Eigenschaften
CAS-Nummer |
71455-84-0 |
|---|---|
Molekularformel |
C18H17ClN2O5 |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
2-[[2-(N-(4-chlorobenzoyl)-4-methoxyanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H17ClN2O5/c1-26-15-8-6-14(7-9-15)21(11-16(22)20-10-17(23)24)18(25)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,23,24) |
InChI-Schlüssel |
PYJZYZJMEMJTDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
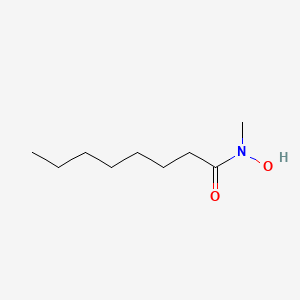

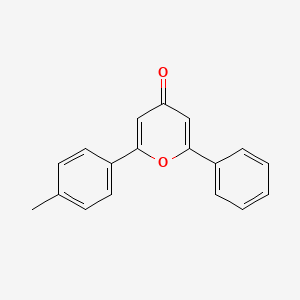
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
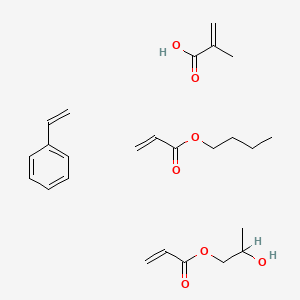
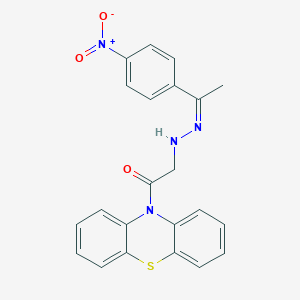
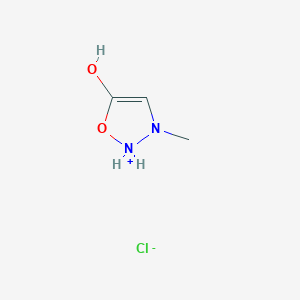
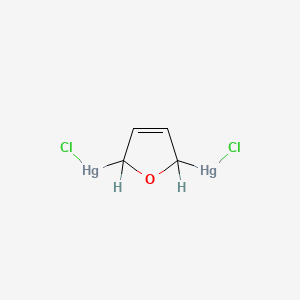
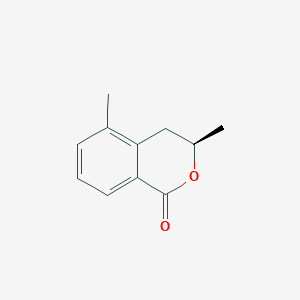
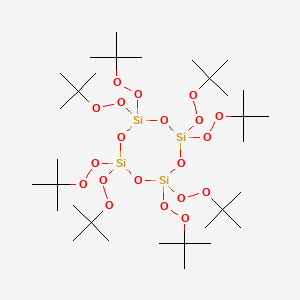

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
